LogP Differentiation: Target Compound is 0.35 to 1.54 Log Units More Lipophilic than Closest Analogs
The target compound exhibits a computed LogP of 3.18 (chemsrc) or 2.95 (Leyan), compared with the directly measured ACD/LogP of 2.83 for the benzyl analog N-(3-chlorobenzyl)-N-cyclopropylglycine and a computed LogP of 1.64 for the acetamide analog 2-amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide . This represents a log unit increase of +0.35 to +1.54 relative to the comparators, indicating substantially higher partitioning into organic phases and potentially greater passive membrane permeability .
| Evidence Dimension | Computed/Measured LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.18 (chemsrc) / 2.95 (Leyan TPSA-derived) |
| Comparator Or Baseline | N-(3-Chlorobenzyl)-N-cyclopropylglycine: ACD/LogP = 2.83 (ChemSpider); 2-Amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide: LogP = 1.64 (chemsrc) |
| Quantified Difference | ΔLogP = +0.35 to +0.35 (vs benzyl analog); ΔLogP = +1.31 to +1.54 (vs acetamide analog) |
| Conditions | Computed values using ACD/Labs Percepta Platform v14.00 (benzyl analog) and ChemSrc/ACD predictive algorithms (target and acetamide analog); all values obtained from authoritative database entries |
Why This Matters
Selection of the target compound over the benzyl or acetamide analog is indicated when experimental protocols require higher lipophilicity for organic-phase extraction, lipid bilayer penetration, or blood-brain barrier partitioning studies.
